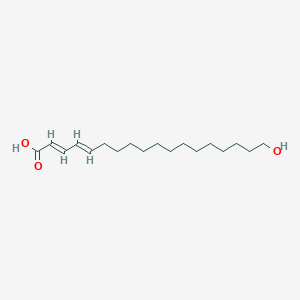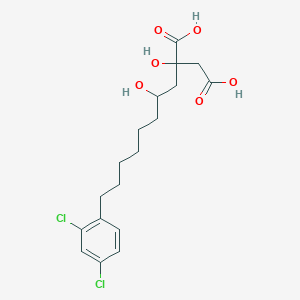
2-(3,4-dichlorophenyl)-N-methyl-N-(1-phenyl-2-pyrrolidin-1-ylethyl)acetamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of ICI-199441 involves catalytic asymmetric methods, with the nitro-Mannich reaction being a key step . This reaction allows for the formation of the compound with high enantioselectivity. The industrial production methods for ICI-199441 are not widely documented, but the laboratory synthesis typically involves the use of specific catalysts and controlled reaction conditions to achieve the desired product.
Chemical Reactions Analysis
ICI-199441 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in the compound.
Reduction: This reaction can alter the oxidation state of the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
ICI-199441 has been extensively studied for its applications in various fields:
Mechanism of Action
ICI-199441 exerts its effects by selectively binding to κ-opioid receptors . These receptors are part of the G-protein coupled receptor family and are involved in modulating various physiological processes, including pain, mood, and stress responses . The binding of ICI-199441 to these receptors activates specific signaling pathways that lead to its observed effects.
Comparison with Similar Compounds
ICI-199441 is unique in its high selectivity and potency as a κ-opioid receptor agonist . Similar compounds include:
U50,488: Another κ-opioid receptor agonist with similar effects.
U54,494: Known for its activity at κ-opioid receptors.
Matrine: A natural compound with κ-opioid receptor activity.
These compounds share similar mechanisms of action but may differ in their selectivity, potency, and therapeutic applications.
Properties
Molecular Formula |
C21H25Cl3N2O |
|---|---|
Molecular Weight |
427.8 g/mol |
IUPAC Name |
2-(3,4-dichlorophenyl)-N-methyl-N-(1-phenyl-2-pyrrolidin-1-ylethyl)acetamide;hydrochloride |
InChI |
InChI=1S/C21H24Cl2N2O.ClH/c1-24(21(26)14-16-9-10-18(22)19(23)13-16)20(15-25-11-5-6-12-25)17-7-3-2-4-8-17;/h2-4,7-10,13,20H,5-6,11-12,14-15H2,1H3;1H |
InChI Key |
VFLWVWZSDBTGQJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(CN1CCCC1)C2=CC=CC=C2)C(=O)CC3=CC(=C(C=C3)Cl)Cl.Cl |
Synonyms |
ICI 199,441 ICI 199441 ICI-199441 N-(2-(N-methyl-3,4-dichlorophenylacetamido)-2-phenylethyl)pyrrolidine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-(3-Hydroxy-10,13-dimethyl-15-oxo-1,2,3,4,5,6,7,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B1258490.png)


![3-Hydroxy-17-(6-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-15-one](/img/structure/B1258494.png)
![Pyrido[1,2-c]pyrimidine](/img/structure/B1258497.png)






